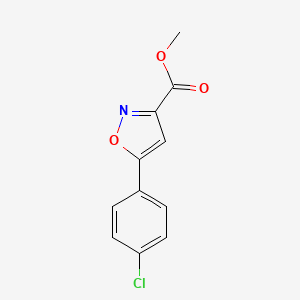

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMSFKKRLBUFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390036 | |

| Record name | METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176593-36-5 | |

| Record name | METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Foreword: The Strategic Importance of Isoxazole Scaffolds

For the discerning researcher in drug development and medicinal chemistry, the isoxazole core represents a privileged scaffold. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutic agents. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key isoxazole derivative: Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate . The protocols and insights presented herein are designed to be self-validating, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

I. The Synthetic Blueprint: A [3+2] Cycloaddition Approach

The most elegant and widely adopted strategy for constructing the isoxazole ring is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.[1][2] This reaction involves the concertedly proceeding reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle. In our synthesis, the 1,3-dipole is a nitrile oxide, specifically 4-chlorobenzonitrile oxide, which is generated in situ to mitigate its inherent instability. The dipolarophile is an alkyne, methyl propiolate, which provides the carboxylate functionality at the 3-position of the isoxazole ring.

Overall Reaction Scheme

Figure 1: Synthetic pathway for this compound.

Part A: Synthesis of the Precursor, 4-Chlorobenzaldoxime

The synthesis of the nitrile oxide precursor, 4-chlorobenzaldoxime, is a critical first step. This is achieved through a straightforward condensation reaction between 4-chlorobenzaldehyde and hydroxylamine hydrochloride.

Experimental Protocol: Synthesis of 4-Chlorobenzaldoxime

-

Reagent Preparation: In a 500 mL round-bottom flask, dissolve 50 g of hydroxylamine hydrochloride in 300 mL of deionized water. In a separate beaker, prepare a suspension of 20 g of 4-chlorobenzaldehyde in 200 mL of a 10% (w/v) aqueous sodium hydroxide solution.

-

Reaction Setup: To the stirred hydroxylamine hydrochloride solution, add the 4-chlorobenzaldehyde suspension.

-

Homogenization: Add ethanol to the mixture with continuous stirring until a clear, homogeneous solution is obtained. The use of ethanol as a co-solvent is crucial for ensuring the mutual solubility of the organic aldehyde and the aqueous reagents.

-

Reaction: Gently heat the reaction mixture on a steam bath for approximately 25 minutes.

-

Crystallization: Cool the flask in an ice bath to induce crystallization of the product.

-

Isolation: Collect the white crystalline solid by vacuum filtration. To increase the yield, add a small amount of water to the filtrate to the point of cloudiness, which will precipitate a second crop of the product.

-

Drying: Dry the combined product in a vacuum desiccator to yield 4-chlorobenzaldoxime. The expected yield is approximately 75-85%.

Part B: In-situ Generation of 4-Chlorobenzonitrile Oxide and [3+2] Cycloaddition

The core of the synthesis lies in the in situ generation of 4-chlorobenzonitrile oxide from the corresponding aldoxime, followed by its immediate trapping with methyl propiolate. This approach is essential as nitrile oxides are prone to dimerization to form furoxans.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the previously synthesized 4-chlorobenzaldoxime (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Dipolarophile: Add methyl propiolate (1.1 equivalents) to the reaction mixture. The slight excess of the dipolarophile ensures the efficient trapping of the generated nitrile oxide.

-

Generation of Nitrile Oxide: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (bleach, 1.2 equivalents) dropwise from the dropping funnel. The oxidation of the aldoxime by sodium hypochlorite generates the transient 4-chlorobenzonitrile oxide.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

II. Purification and Structural Elucidation

The crude product obtained from the reaction is purified by column chromatography to yield the pure this compound.

Purification Workflow

Figure 2: Workflow for the purification of the target compound.

Detailed Purification Protocol

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.

III. Comprehensive Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are employed for this purpose.

Spectroscopic Data Summary

| Technique | Expected Data |

| ¹H NMR | Predicted based on analogous structures: δ ~7.8 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~6.9 (s, 1H, isoxazole-H), ~3.9 (s, 3H, OCH₃) |

| ¹³C NMR | Predicted based on analogous structures: δ ~168 (C=O), ~162 (isoxazole C5), ~158 (isoxazole C3), ~136, ~129, ~128, ~127 (Ar-C), ~100 (isoxazole C4), ~53 (OCH₃) |

| FT-IR (cm⁻¹) | ~3100 (Ar C-H), ~2950 (Aliphatic C-H), ~1730 (C=O, ester), ~1610 (C=N), ~1590 (C=C, aromatic), ~1250 (C-O, ester), ~830 (p-substituted Ar) |

| Mass Spec (m/z) | Expected [M]+ at ~237.02 and [M+2]+ at ~239.02 (due to ³⁵Cl and ³⁷Cl isotopes) |

Note: The NMR data is predicted based on the analysis of similar structures reported in the literature, as a specific experimental spectrum for the target molecule was not found in the initial literature survey.[3]

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4-chlorophenyl group, typically as two doublets in the downfield region. A characteristic singlet for the proton at the 4-position of the isoxazole ring is anticipated around 6.9 ppm. The methyl ester protons will appear as a sharp singlet further upfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be instrumental in confirming the carbon framework. Key signals to identify include the carbonyl carbon of the ester group, the two quaternary carbons of the isoxazole ring (C3 and C5), the methine carbon of the isoxazole ring (C4), and the carbons of the aromatic ring.

-

FT-IR Spectroscopy: The infrared spectrum will provide evidence for the key functional groups. The presence of a strong absorption band around 1730 cm⁻¹ is indicative of the ester carbonyl stretch. Other important bands include those for the aromatic C-H stretching, the C=N bond of the isoxazole ring, and the C-O stretching of the ester.

-

Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound. The presence of a chlorine atom will be evident from the characteristic M+ and M+2 isotopic pattern with a ratio of approximately 3:1.

IV. Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound via a 1,3-dipolar cycloaddition reaction. The detailed experimental protocols for the synthesis of the precursor and the final product, along with the comprehensive characterization workflow, provide a solid foundation for researchers in the field. The insights into the causality behind experimental choices are intended to empower scientists to not only replicate this synthesis but also to adapt and apply these principles to the synthesis of other valuable isoxazole derivatives.

V. References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565–598. [Link]

-

Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.

-

Supporting Information for a relevant article providing spectral data for a similar compound. (Please note: A direct citation for the exact target molecule's full spectral data was not available in the initial search. This reference serves as an example of where such data for analogous compounds can be found.) [Link]

Sources

An In-depth Technical Guide to Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazoles are five-membered aromatic rings containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds and approved pharmaceuticals.[1] The specific substitution pattern of this molecule, featuring a 4-chlorophenyl group at the 5-position and a methyl carboxylate group at the 3-position, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of more complex chemical entities and a potential candidate for biological screening.

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of this compound. Furthermore, it outlines a robust and well-established protocol for its synthesis, grounded in the principles of 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry.

Physicochemical Properties and Molecular Structure

A clear understanding of the fundamental properties of a compound is essential for its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | N/A |

| Molecular Formula | C₁₁H₈ClNO₃ | |

| Molecular Weight | 237.64 g/mol | |

| CAS Number | 1799-91-3 |

Molecular Structure

The structural formula of this compound consists of a central isoxazole ring. A chlorophenyl substituent is attached at the C5 position, and a methyl ester group is at the C3 position.

Caption: 2D Molecular Structure of this compound.

Chemical Identifiers

-

SMILES: COC(=O)C1=NOC(C2=CC=C(Cl)C=C2)=C1

-

InChI: InChI=1S/C11H8ClNO3/c1-16-11(15)10-8(13-17-9(10)6-2-4-7(12)5-3-6)14/h2-5H,1H3

Spectroscopic Data

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Characteristics

-

Aromatic Protons (4H): Two sets of doublets in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the protons on the 4-chlorophenyl ring. The coupling constants would be characteristic of ortho-coupling (J ≈ 8-9 Hz).

-

Methyl Protons (3H): A singlet in the upfield region (typically δ 3.9-4.1 ppm) corresponding to the methyl ester protons.

-

Isoxazole Proton (1H): A singlet for the proton at the C4 position of the isoxazole ring (typically δ 6.8-7.2 ppm).

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Characteristics

-

Carbonyl Carbon: A signal in the downfield region (typically δ 160-165 ppm) for the ester carbonyl carbon.

-

Isoxazole Carbons: Signals for the C3, C4, and C5 carbons of the isoxazole ring. The C3 and C5 carbons, being attached to electronegative atoms and the aromatic ring, would appear more downfield than the C4 carbon.

-

Aromatic Carbons: Signals for the six carbons of the 4-chlorophenyl ring. The carbon bearing the chlorine atom (ipso-carbon) and the carbon attached to the isoxazole ring will have distinct chemical shifts.

-

Methyl Carbon: A signal in the upfield region (typically δ 52-55 ppm) for the methyl ester carbon.

Expected IR (Infrared) Spectroscopy Characteristics

-

C=O Stretching: A strong absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl group.

-

C=N Stretching: An absorption band around 1600-1650 cm⁻¹ for the imine functionality within the isoxazole ring.

-

C-O Stretching: Bands in the region of 1200-1300 cm⁻¹ corresponding to the C-O bonds of the ester.

-

Aromatic C-H and C=C Stretching: Bands characteristic of the aromatic ring in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹, for the carbon-chlorine bond.

Expected Mass Spectrometry (MS) Characteristics

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 237, with a characteristic M+2 isotope peak at m/z = 239 with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methyl carboxylate group (-COOCH₃), and cleavage of the isoxazole ring.

Synthesis Protocol: 1,3-Dipolar Cycloaddition

The synthesis of 3,5-disubstituted isoxazoles is efficiently achieved through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method offers high regioselectivity and is a cornerstone for the construction of the isoxazole core.[2][3] The following protocol details a reliable method for the preparation of this compound.

Overall Reaction Scheme

Caption: Synthetic workflow for this compound.

Materials and Reagents

-

4-Chlorobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

N-Chlorosuccinimide (NCS) or Sodium hypochlorite solution

-

Triethylamine (Et₃N)

-

Methyl propiolate

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Step-by-Step Methodology

Part 1: Synthesis of 4-Chlorobenzaldehyde Oxime

-

Dissolution: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.

-

Addition of Hydroxylamine: To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (0.6 equivalents).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water and stir. The white precipitate of 4-chlorobenzaldehyde oxime is collected by vacuum filtration, washed with water, and dried.

Part 2: Synthesis of this compound

-

Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorobenzaldehyde oxime (1 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (Et₃N, 1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Nitrile Oxide Generation: Slowly add a solution of N-Chlorosuccinimide (NCS, 1.1 equivalents) in DCM to the reaction mixture. Causality: NCS acts as an oxidizing agent to convert the oxime into the corresponding hydroximoyl chloride, which is then dehydrochlorinated in situ by the triethylamine to generate the reactive 4-chlorobenzonitrile oxide dipole.

-

Alkyne Addition: After stirring for 15-20 minutes at 0 °C, add methyl propiolate (1.2 equivalents) to the reaction mixture.

-

Cycloaddition: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. Mechanism: The electron-deficient alkyne (methyl propiolate) readily undergoes a [3+2] cycloaddition with the electron-rich nitrile oxide dipole to form the five-membered isoxazole ring.

-

Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Conclusion

This compound is a synthetically accessible and valuable heterocyclic compound. Its structure, confirmed by its molecular formula and weight, provides a versatile scaffold for further chemical modification. The outlined synthesis via a 1,3-dipolar cycloaddition represents an efficient and reliable method for its preparation, leveraging a fundamental reaction in heterocyclic chemistry. While experimentally determined spectroscopic data is not widely published, the predicted characteristics provide a solid basis for the identification and characterization of this compound. This guide serves as a foundational resource for researchers and scientists working with isoxazole derivatives in the fields of medicinal chemistry, organic synthesis, and materials science.

References

-

M. Würdemann & J. Christoffers. (2014). Investigations on intramolecular 1,3-dipolar cycloadditions for the synthesis of isoxazolo-annulated pyrrolidines, piperidines and azepanes. Tetrahedron, 70(31), 4640–4644. [Link]

-

M. G. K. Alam, et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

-

J. A. L. Dos Santos, et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports. [Link]

Sources

An In-depth Technical Guide to Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. These five-membered heterocyclic compounds are integral to a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide focuses on a specific derivative, Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, providing a comprehensive overview of its chemical identity, synthesis, and potential applications, with a particular emphasis on its role as a versatile building block in drug discovery.

Part 1: Core Chemical Identifiers and Physicochemical Properties

The parent acid, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid, is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its chlorophenyl group enhances its reactivity, making it a valuable component in the development of novel molecular architectures.[2]

| Identifier | Value | Source |

| CAS Number | 33282-22-3 | [2] |

| Molecular Formula | C₁₀H₆ClNO₃ | [2] |

| Molecular Weight | 223.61 g/mol | [2] |

| IUPAC Name | 5-(4-chlorophenyl)isoxazole-3-carboxylic acid | |

| Appearance | Off-white amorphous powder | [2] |

| Melting Point | 201-207 °C | [2] |

For the target compound, This compound , the key identifiers are extrapolated as follows:

| Identifier | Value |

| Molecular Formula | C₁₁H₈ClNO₃ |

| Molecular Weight | 237.64 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that hinges on the initial formation of the isoxazole ring, followed by the esterification of the carboxylic acid.

Synthesis of the Isoxazole Core: A General Approach

A common and effective method for the synthesis of 5-arylisoxazole-3-carboxylic acids involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This powerful transformation allows for the direct construction of the isoxazole ring with high regioselectivity.

Caption: General synthetic pathway to 5-arylisoxazole-3-carboxylates.

Mechanistic Rationale: The reaction is initiated by the in-situ generation of a nitrile oxide from a hydroximoyl chloride precursor in the presence of a base. This highly reactive 1,3-dipole then readily undergoes a cycloaddition reaction with an electron-deficient alkyne, such as a propiolic acid ester, to yield the desired isoxazole ring system. The regiochemistry of this reaction is well-established, with the aryl substituent of the nitrile oxide predominantly ending up at the 5-position of the isoxazole ring.

Esterification of 5-(4-chlorophenyl)isoxazole-3-carboxylic acid

The final step to obtain this compound is the esterification of the corresponding carboxylic acid. A standard and reliable method for this transformation is the Fischer-Speier esterification.[3]

Experimental Protocol: Fischer-Speier Esterification

-

Dissolution: Dissolve 5-(4-chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the esterification of the precursor acid.

Part 3: Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the protons on the 4-chlorophenyl ring.

-

Isoxazole Proton: A singlet for the proton at the 4-position of the isoxazole ring (typically δ 6.8-7.2 ppm).

-

Methyl Protons: A singlet around δ 3.9-4.1 ppm corresponding to the three protons of the methyl ester group.

¹³C NMR:

-

Carbonyl Carbon: A signal in the downfield region (δ 160-165 ppm) for the ester carbonyl carbon.

-

Isoxazole Carbons: Signals for the carbons of the isoxazole ring (typically δ 100-170 ppm).

-

Aromatic Carbons: Signals corresponding to the carbons of the 4-chlorophenyl ring.

-

Methyl Carbon: A signal around δ 52-55 ppm for the methyl ester carbon.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The 5-arylisoxazole-3-carboxylate scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The presence of the 4-chlorophenyl group can enhance metabolic stability and lipophilicity, which are often desirable properties in drug candidates.

Potential Therapeutic Applications:

-

Anti-inflammatory Agents: Isoxazole derivatives have been investigated for their potential as anti-inflammatory drugs.[2]

-

Analgesic Drugs: The scaffold has also been explored in the development of new pain management therapies.[2]

-

Enzyme Inhibitors: 5-Phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions.[4]

-

Anticancer Agents: The isoxazole nucleus is a component of numerous compounds with demonstrated anticancer activity.

Caption: Potential applications stemming from the core isoxazole scaffold.

Part 5: Safety and Handling

Based on the safety information for the parent carboxylic acid, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, while not extensively documented as a standalone entry in chemical databases, represents a valuable chemical entity for researchers in drug discovery and organic synthesis. Its synthesis is achievable through well-established synthetic methodologies, and its structural features suggest significant potential for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, empowering scientists to explore its utility in their research endeavors.

References

- PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR.

- PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information.

- Supporting Information for a relevant chemical synthesis paper. (n.d.).

- Sigma-Aldrich. (n.d.). Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate.

- Sigma-Aldrich. (n.d.). Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate.

- ResearchGate. (n.d.). Synthesis of 5-arylisoxazole-3-carboxylic acids 6.

- ChemSynthesis. (2025, May 20). methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate.

- J&K Scientific LLC. (n.d.). 5-Phenylisoxazole-3-carboxylic acid | 14441-90-8.

- BLDpharm. (n.d.). 76112-09-9|5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

- PubMed. (n.d.). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid.

- BLDpharm. (n.d.). 1208081-71-3|5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- ChemicalBook. (n.d.). 5-(4-chlorophenyl)isoxazole-3-carboxylic acid(338982-11-9) 1 h nmr.

- SpecAU. (n.d.). 5-Phenylisoxazole-3-carboxylic Acid.

- Wiley. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic Acid. National Center for Biotechnology Information.

- PubMed. (2011). New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.

- PMC. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information.

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- Synblock. (n.d.). CAS 14441-90-8 | 5-Phenylisoxazole-3-carboxylic acid.

- PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 5-Phenylisoxazole-3-carboxylic acid 97 14441-90-8.

- Sigma-Aldrich. (n.d.). 3-(4-(4-chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 97 33282-22-3.

- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.

- Manchester Organics. (n.d.). 5-Phenylisoxazole-3-carboxylic acid | 14441-90-8.

- Semantic Scholar. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.

- CDN. (2023, December 8). 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.

- ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a cornerstone in the development of novel therapeutic agents due to its diverse biological activities.[1][2] This document elucidates the precise chemical identity of this specific isomer, outlines its physicochemical properties, presents a detailed, mechanistically-grounded synthetic protocol, and explores its potential applications, particularly as a selective enzyme inhibitor. The guide is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

Chemical Identity and Properties

Precise identification is critical when working with substituted heterocyclic systems, as isomeric variations can lead to vastly different chemical and biological properties. This guide pertains specifically to the isomer where the 4-chlorophenyl group is at the 5-position and the methyl carboxylate group is at the 3-position of the isoxazole ring.

IUPAC Name and Nomenclature

The formal IUPAC name for this compound is methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate .[3] The numbering of the isoxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom.

Synonyms and Identifiers

For clarity in research and procurement, this compound is identified by the following:

-

Common Synonyms :

Physicochemical Properties

The key properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈ClNO₃ | [3] |

| Molecular Weight | 237.64 g/mol | [3] |

| Predicted Boiling Point | 396.3 ± 32.0 °C | [3] |

| Predicted Density | 1.315 ± 0.06 g/cm³ | [3] |

| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [3][4] |

Synthesis and Mechanistic Rationale

The synthesis of substituted isoxazoles is a well-established field, with the 1,3-dipolar cycloaddition reaction being a primary and highly effective method. This approach offers excellent control over regiochemistry, ensuring the desired isomeric product is formed.

Proposed Synthetic Protocol: 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of this compound from commercially available starting materials. The core of this strategy is the in situ generation of a nitrile oxide from an oxime, which then undergoes a cycloaddition with an alkyne.

Causality and Experimental Choice: The choice of a 1,3-dipolar cycloaddition is deliberate. It is a powerful C-C and C-O bond-forming reaction that constructs the isoxazole core in a single, efficient step. Using methyl propiolate as the dipolarophile directly installs the required methyl carboxylate group at the 3-position. The 4-chlorobenzaldehyde oxime serves as the precursor to the nitrile oxide dipole, positioning the 4-chlorophenyl group at the 5-position of the final product.

Step-by-Step Methodology:

-

Preparation of 4-chlorobenzaldehyde oxime: A mixture of 4-chloroacetophenone, hydroxylamine hydrochloride, and a base like sodium hydroxide in ethanol is refluxed for 2-4 hours.[5] The product crystallizes upon cooling and can be purified by recrystallization.

-

Generation of 4-chlorobenzonitrile oxide (Dipole): The prepared 4-chlorobenzaldehyde oxime is dissolved in a suitable solvent like dichloromethane (DCM). To this solution, a mild oxidizing agent such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) is added slowly at 0°C. This effects an oxidative halogenation followed by elimination to generate the nitrile oxide in situ. This intermediate is highly reactive and should be used immediately.

-

Cycloaddition Reaction: In the same reaction vessel, methyl propiolate (the dipolarophile) is added to the freshly generated nitrile oxide solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Final Product Isolation: The crude product is purified using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.

Synthesis Workflow Visualization

The following diagram illustrates the key stages of the proposed synthetic route.

Caption: Synthetic workflow for the target compound.

Applications in Drug Discovery

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6]

Potential Mechanism of Action: COX-2 Inhibition

Many isoxazole-containing compounds have been investigated as anti-inflammatory agents.[7] A key mechanism for this activity is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Scientific Rationale: The cyclooxygenase enzyme has two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and responsible for producing prostaglandins that protect the stomach lining and maintain kidney function. COX-2, however, is typically induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 can provide potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects. The rigid, planar structure of the isoxazole scaffold is well-suited for designing molecules that can fit into the unique active site of the COX-2 enzyme with high specificity.[7]

Pro-inflammatory Signaling Pathway

The diagram below illustrates the arachidonic acid cascade and highlights the intervention points for COX inhibitors.

Caption: Inhibition of the COX-2 inflammatory pathway.

Handling and Safety Precautions

While a specific Material Safety Data Sheet (MSDS) for this compound (CAS 176593-36-5) is not detailed in the provided search results, data from closely related isoxazole derivatives and general laboratory chemical safety standards should be strictly followed.

-

Hazard Classification: Isomers and related structures are often classified as harmful if swallowed (Acute Toxicity 4, Oral).[8][9] They may also cause skin and eye irritation.[10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Avoid creating dust. Avoid breathing dust, vapors, or mist. Wash hands thoroughly after handling.[10][11]

-

First Aid: In case of contact, flush eyes with water for at least 15 minutes. Wash skin with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[10]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in the synthesis of pharmacologically active molecules. Its structure is amenable to established synthetic routes like 1,3-dipolar cycloaddition, and its isoxazole core is a proven scaffold for targeting enzymes involved in disease pathways, such as COX-2. This guide provides the foundational, technically-grounded information necessary for researchers to synthesize, handle, and explore the applications of this promising compound in the field of drug discovery.

References

-

PubChem. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093. [Link]

-

PubChem. Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. [Link]

-

PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

-

BIOFOUNT. This compound | 176593-36-5. [Link]

-

ChemSynthesis. methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. [Link]

- Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

-

National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

-

ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link] 19.cdn.vanderbilt.edu. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

-

PubMed. The recent progress of isoxazole in medicinal chemistry. [Link]

-

National Institutes of Health. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]

-

ResearchGate. A review of isoxazole biological activity and present synthetic techniques. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl5-(4-chlorophenyl)isoxzole-3-carboxylate | 176593-36-5 [chemicalbook.com]

- 4. 176593-36-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ijpca.org [ijpca.org]

- 7. Buy Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate [smolecule.com]

- 8. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with established principles of spectroscopic interpretation. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational "fingerprint" for the unambiguous identification and characterization of this molecule. The causality behind spectral features is explained, and standardized protocols for data acquisition are detailed to ensure scientific rigor and reproducibility.

Molecular Structure and Functional Group Analysis

This compound (Molecular Formula: C₁₁H₈ClNO₃, Molecular Weight: 237.64 g/mol ) is composed of three core structural motifs: a 1,4-disubstituted chlorophenyl ring, a central isoxazole heterocyclic system, and a methyl carboxylate (ester) group.[3] Each of these components contributes distinct and identifiable signals across various spectroscopic techniques. The structural arrangement is critical for understanding its chemical properties and potential biological activity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise covalent structure of organic molecules. For this compound, ¹H and ¹³C NMR will confirm the connectivity of all atoms and the substitution pattern of the aromatic ring.

¹H NMR Spectroscopy: Proton Environment Analysis

The analysis of the proton NMR spectrum relies on predicting the chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) for each unique proton environment. A 400 MHz spectrometer using deuterated chloroform (CDCl₃) as a solvent is standard for this type of analysis.

Expected ¹H NMR Data Summary

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.75 - 7.85 | Doublet (d) | 2H | H-2', H-6' | Protons ortho to the isoxazole ring, deshielded by its electron-withdrawing effect. |

| ~ 7.45 - 7.55 | Doublet (d) | 2H | H-3', H-5' | Protons ortho to the chlorine atom. |

| ~ 7.00 - 7.10 | Singlet (s) | 1H | H-4 | The lone proton on the isoxazole ring.[4] |

| ~ 3.95 - 4.05 | Singlet (s) | 3H | -OCH₃ | Characteristic signal for a methyl ester.[5] |

Expert Interpretation: The aromatic region is expected to display a classic AA'BB' system, appearing as two distinct doublets, which is the hallmark of a 1,4-disubstituted benzene ring.[6][7] The protons closer to the electron-withdrawing isoxazole ring (H-2', H-6') will be shifted further downfield compared to those adjacent to the chlorine atom. A sharp singlet corresponding to the single proton on the C4 position of the isoxazole ring is a key identifier.[4] Finally, the upfield singlet integrating to three protons provides unambiguous evidence for the methyl ester group.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Based on the structure's lack of symmetry, 11 distinct signals are anticipated.

Expected ¹³C NMR Data Summary

| Predicted δ (ppm) | Assignment | Rationale |

| ~ 168 - 172 | C5 | Isoxazole carbon attached to the chlorophenyl group. |

| ~ 160 - 163 | C=O | Carbonyl carbon of the methyl ester. |

| ~ 157 - 159 | C3 | Isoxazole carbon attached to the ester group.[8] |

| ~ 136 - 138 | C4' | Aromatic carbon bearing the chlorine atom (ipso-carbon). |

| ~ 129 - 131 | C3', C5' | Aromatic carbons ortho to the chlorine atom. |

| ~ 127 - 129 | C2', C6' | Aromatic carbons meta to the chlorine atom. |

| ~ 125 - 127 | C1' | Aromatic carbon attached to the isoxazole ring (ipso-carbon). |

| ~ 98 - 105 | C4 | Isoxazole carbon bearing the single proton.[4][8] |

| ~ 52 - 54 | -OCH₃ | Methyl ester carbon. |

Expert Interpretation: The downfield region of the spectrum is rich with information. The carbonyl carbon of the ester is typically found around 160-163 ppm. The three distinct carbons of the isoxazole ring have characteristic chemical shifts, with C3 and C5 appearing at lower field due to their proximity to the heteroatoms, while C4 appears at a significantly higher field (~100 ppm).[9] The aromatic region will show four signals for the six carbons of the chlorophenyl ring due to symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for the identification of key functional groups based on their unique vibrational frequencies.

Diagnostic Vibrational Modes

The analysis focuses on the "functional group region" (4000-1300 cm⁻¹) and the "fingerprint region" (1300-600 cm⁻¹). The presence of the ester, aromatic ring, and isoxazole system will generate a series of characteristic absorption bands.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic & Isoxazole C-H |

| ~ 1745 - 1725 | Strong | C=O Stretch | Ester (Carbonyl) |

| ~ 1610, 1580, 1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1550 - 1450 | Medium | C=N Stretch | Isoxazole Ring |

| ~ 1250 & 1100 | Strong | C-O Stretch | Ester (Asymmetric & Symmetric) |

| ~ 1100 - 1080 | Strong | C-Cl Stretch | Aryl Halide |

| ~ 840 - 810 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic |

Expert Interpretation: The most prominent feature in the IR spectrum will be the intense C=O stretching absorption of the ester group, expected between 1725 and 1745 cm⁻¹.[10][11] This, combined with two strong C-O stretching bands in the 1300-1000 cm⁻¹ region, confirms the ester functionality.[12] The presence of multiple bands in the 1610-1490 cm⁻¹ range indicates the C=C stretching of the aromatic ring, while the C=N stretch of the isoxazole ring will also appear in this vicinity.[13] A strong band around 830 cm⁻¹ is highly diagnostic for the 1,4-disubstitution pattern of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structural components.

Molecular Ion and Fragmentation Analysis

Using a technique like Electron Ionization (EI), we expect to see a distinct molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: [M]⁺ at m/z 237 and [M+2]⁺ at m/z 239, with a characteristic ~3:1 intensity ratio.

Proposed Fragmentation Pathway

Caption: Plausible EI-MS fragmentation pathway for the title compound.

Major Expected Fragments

| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment | Identity |

| 237 / 239 | [C₁₁H₈ClNO₃]⁺˙ | Molecular Ion |

| 206 / 208 | [C₁₀H₅ClNO₂]⁺ | Loss of methoxy radical (•OCH₃) |

| 178 / 180 | [C₉H₅ClNO]⁺ | Loss of carbomethoxy radical (•COOCH₃) |

| 139 / 141 | [C₇H₄ClO]⁺ | 4-chlorobenzoyl cation |

| 111 / 113 | [C₆H₄Cl]⁺ | 4-chlorophenyl cation |

Expert Interpretation: The fragmentation pattern is highly informative. An initial, common loss is that of the methoxy radical (•OCH₃) from the ester, yielding a fragment at m/z 206/208. A more significant fragmentation would be the cleavage of the entire methyl carboxylate group, resulting in a fragment at m/z 178/180. Subsequent cleavage of the isoxazole ring can lead to the formation of the stable 4-chlorobenzoyl cation (m/z 139/141) and the 4-chlorophenyl cation (m/z 111/113). The presence of the isotopic chlorine pattern in all chlorine-containing fragments validates these assignments.

Standardized Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures should be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a scan of the empty ATR crystal. Identify and label major peaks.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition: Set the ionization energy to a standard 70 eV. Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and major fragment ions. Compare the observed isotopic distribution with the theoretical pattern for a monochlorinated compound.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. The data and interpretations presented in this guide serve as an authoritative reference for the characterization of this compound, ensuring its accurate identification in research and development settings.

References

- A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives. (n.d.). Benchchem.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

-

Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2015). ResearchGate. Retrieved from [Link]

- Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. (n.d.). Beilstein Journals.

- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2018). Science Arena Publications.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. (n.d.). The Royal Society of Chemistry.

-

3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

- 1H proton nmr spectrum of chlorobenzene. (n.d.). Doc Brown's Chemistry.

- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.).

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Institutes of Health. Retrieved from [Link]

- A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.).

-

¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. Retrieved from [Link]

-

Theoretical study of Isoxazoles and their derivatives. (2020). ResearchGate. Retrieved from [Link]

-

3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Supporting Information for an article. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. (n.d.). CORE.

- Characteristic Infrared Absorption Bands of Functional Groups. (n.d.).

-

IR Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved from [Link]

- 1H | chlorobenzene-d5 | NMR Chemical Shifts. (n.d.). NMRS.io.

-

4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. (n.d.). PubChem. Retrieved from [Link]

- The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023).

-

IR Spectrum Frequency Table. (n.d.). Scribd. Retrieved from [Link]

- 1H NMR Spectrum (1D, 400 MHz, chcl3, predicted). (n.d.). NP-MRD.

-

The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. Retrieved from [Link]

-

Chlorobenzene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-. (n.d.). PubChem. Retrieved from [Link]

-

Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][14][15][16]Triazines: Synthesis and Photochemical Properties. (n.d.). MDPI. Retrieved from [Link]

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Chlorobenzene(108-90-7) 1H NMR spectrum [chemicalbook.com]

- 8. Isoxazole(288-14-2) 13C NMR [m.chemicalbook.com]

- 9. DSpace [dr.lib.iastate.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. biolmolchem.com [biolmolchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. beilstein-journals.org [beilstein-journals.org]

The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures" for their ability to bind to multiple, diverse biological targets. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic and structural characteristics, coupled with its synthetic tractability, have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the vast biological activities of isoxazole derivatives. We will delve into the core of their anticancer, antimicrobial, and anti-inflammatory properties, moving beyond a mere recitation of facts to provide a causal understanding of their mechanisms and the experimental rationale behind their evaluation.

The Isoxazole Core: A Foundation for Diverse Biological Function

The isoxazole moiety is an aromatic heterocycle whose distinct arrangement of nitrogen and oxygen atoms imparts a unique set of physicochemical properties.[1] The nitrogen atom acts as a hydrogen bond acceptor, while the overall ring system can engage in π-π stacking interactions, both crucial for molecular recognition at biological targets.[1] Furthermore, the isoxazole ring is relatively stable but possesses a weak nitrogen-oxygen bond that can be a site for ring cleavage under specific conditions, a feature that can be exploited in prodrug design and metabolic activation.[5][6] These characteristics, combined with the ease of introducing diverse substituents at various positions of the ring, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[3][7]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to interfere with various aspects of cancer cell biology, including proliferation, survival, and metastasis.[8][9][10]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of isoxazole derivatives are diverse, often involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.[10][11]

-

Kinase Inhibition: Many isoxazole-containing compounds act as potent inhibitors of protein kinases, which are critical regulators of cell growth, differentiation, and survival.[12][13] For instance, certain derivatives have been shown to target the PI3K/Akt pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[14] Some isoxazole compounds have also demonstrated inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[15]

-

Induction of Apoptosis: A significant number of isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[10] This can be achieved through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of caspases, the key executioners of apoptosis.[15]

-

Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain isoxazole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10]

-

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. Isoxazole-based HSP90 inhibitors, such as NVP-AUY922, have shown promise in preclinical studies.[9]

Signaling Pathway: Isoxazole Derivative as a Kinase Inhibitor

Caption: The role of isoxazole derivatives in mitigating the inflammatory response.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of isoxazole derivatives is often linked to specific structural features. For example, the presence of a benzoyl group at the 5-position of the isoxazole ring has been associated with potent anti-inflammatory and antibacterial activity. T[16]he nature of the substituents on appended aromatic rings also plays a critical role in determining the potency and selectivity of COX-2 inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment (Albumin Denaturation Assay)

The albumin denaturation assay is a simple and widely used in vitro method to screen for anti-inflammatory activity.

[17]Principle: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit thermally induced protein denaturation is considered a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the isoxazole derivative.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cooling and Measurement: After cooling, measure the absorbance of the turbid solutions at 660 nm. A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Concluding Remarks and Future Perspectives

The isoxazole scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery of new therapeutic agents. T[3][18]he diverse biological activities of its derivatives, spanning from anticancer and antimicrobial to anti-inflammatory effects, underscore its continued importance in medicinal chemistry. F[3][7]uture research in this area will likely focus on the development of multi-targeted therapies, where a single isoxazole-based molecule can modulate several disease-related pathways, and the application of personalized medicine approaches to tailor isoxazole-based treatments to individual patient profiles. T[3]he ongoing exploration of novel synthetic methodologies will further expand the chemical space of isoxazole derivatives, undoubtedly leading to the discovery of even more potent and selective drug candidates.

[4]### References

-

A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Medicinal and Chemical Sciences. [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2018). PubMed. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal of Pharmaceutical Analysis. [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

-

A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025). ResearchGate. [Link]

-

Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. (2022). MDPI. [Link]

-

Bioassays for anticancer activities. (2013). PubMed. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. [Link]

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2024). Taylor & Francis Online. [Link]

-

In Vitro Assays to Study The Hallmarks of Cancer. (2023). QIMA Life Sciences. [Link]

-

Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Isoxazole Scaffolds: Building Blocks for Innovation in Science. (2024). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. (2023). ResearchGate. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). IP Innovative Publication. [Link]

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). Molecules. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules. [Link]

-

Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. (2021). PubMed. [Link]

-

Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. (2013). Dhaka University Journal of Pharmaceutical Sciences. [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

-

Bioassays for anticancer activities. (2013). University of Wollongong Research Online. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (2017). ResearchGate. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2022). Noble Life Sciences. [Link]

-

Anti-inflammatory evaluation of isoxazole derivatives. (2012). Scholars Research Library. [Link]

-

Anti-inflammatory activity of N-isoxazole-bound 2-mercaptobenzimidazoles (6a-l). (2022). ResearchGate. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). OIE. [Link]

-

Isoxazole derivatives showing antiviral activity (78, 79). (2023). ResearchGate. [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]

-

Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023). Molecules. [Link]

-

New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020). European Journal of Medicinal Chemistry. [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences. [Link]

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link]

-

In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (2015). Semantic Scholar. [Link]

-

Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. (2021). ResearchGate. [Link]

-

(PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025). ResearchGate. [Link]

-

In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (2019). AYU (An International Quarterly Journal of Research in Ayurveda). [Link]

-

New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 8. espublisher.com [espublisher.com]

- 9. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Frontier of Isoxazole Chemistry

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] Its unique electronic properties and structural rigidity make it a privileged pharmacophore in the design of novel therapeutics. This guide focuses on a specific, yet underexplored, derivative: Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate . While direct and extensive research on this particular molecule is nascent, its structural motifs—the 4-chlorophenyl group and the methyl isoxazole-3-carboxylate core—suggest a significant therapeutic potential based on the well-documented activities of closely related analogs.

This document serves as a technical primer for researchers, scientists, and drug development professionals. It is designed to be a springboard for investigation, providing a comprehensive overview of the compound's potential therapeutic applications, plausible mechanisms of action inferred from analogous structures, and detailed, field-proven experimental protocols to rigorously test these hypotheses. Our approach is grounded in scientific integrity; we will clearly delineate between established data for related compounds and the prospective applications for our target molecule, thereby providing a robust framework for its future exploration.

Synthesis of this compound: A Proposed Pathway

The synthesis of 3,5-disubstituted isoxazoles is well-established, with the 1,3-dipolar cycloaddition of nitrile oxides to alkynes being a prominent and versatile method.[4][5][6] Based on this, we propose a two-step synthesis for this compound.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-chlorobenzohydroximoyl chloride

-

To a stirred solution of 4-chlorobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

-

Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate (4-chlorobenzaldoxime), wash with cold water, and dry under vacuum.

-

Dissolve the dried 4-chlorobenzaldoxime in N,N-dimethylformamide (DMF).

-

Add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise to the solution while maintaining the temperature below 40°C.

-

Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

The resulting solution containing 4-chlorobenzohydroximoyl chloride is used directly in the next step.

Step 2: 1,3-Dipolar Cycloaddition

-

To the solution of 4-chlorobenzohydroximoyl chloride from Step 1, add methyl propiolate (1.2 equivalents).

-

Cool the mixture to 0°C and slowly add triethylamine (2.5 equivalents) dropwise. The triethylamine serves to both generate the nitrile oxide in situ and act as a base to drive the reaction.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Potential Therapeutic Application: Anticancer Activity

The isoxazole nucleus is a key feature in a multitude of compounds exhibiting potent anticancer activities.[7][8][9] The proposed mechanisms of action are diverse, including the induction of apoptosis, inhibition of protein kinases, and disruption of the cell cycle.[9] While "this compound" has not been specifically evaluated, its structural analogs suggest it is a promising candidate for anticancer drug discovery.

Inferred Mechanism of Action: Induction of Apoptosis

Many isoxazole-containing compounds exert their anticancer effects by triggering programmed cell death, or apoptosis.[9] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Based on studies of related compounds, "this compound" could potentially induce apoptosis by activating caspase cascades, leading to the cleavage of cellular substrates and eventual cell death.

Caption: Potential intrinsic apoptosis signaling pathway.

Quantitative Data for Analogous Compounds

The following table summarizes the cytotoxic activity of various isoxazole derivatives against different cancer cell lines. It is crucial to note that these data are for structurally related compounds and should be used as a benchmark for the potential efficacy of "this compound".

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Isoxazole-carboxamide | MCF-7 (Breast) | 7.9 ± 0.07 | G2/M cell cycle arrest | [1] |

| 5-Arylisoxazole | HeLa (Cervical) | 15.48 | Caspase-3/7 activation | [1] |